molecular formula C20H22N2O3S B2792809 1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-11-1

1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2792809
CAS No.: 851801-11-1
M. Wt: 370.47
InChI Key: XBMRWYJIPABSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydroimidazole (imidazoline) core substituted at position 1 with a 3,5-dimethoxybenzoyl group and at position 2 with a (2-methylphenyl)methylsulfanyl moiety. The sulfanyl group introduces lipophilicity, which may influence pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-15(14)13-26-20-21-8-9-22(20)19(23)16-10-17(24-2)12-18(11-16)25-3/h4-7,10-12H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMRWYJIPABSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the core dihydroimidazole structure This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may have potential as a therapeutic agent, pending further research on its efficacy and safety.

Industry

In the industrial sector, this compound could be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and requires detailed study to elucidate.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure R1 Substituent R2 Substituent Synthesis Method Reported Bioactivity Reference
Target Compound 4,5-dihydro-1H-imidazole 3,5-dimethoxybenzoyl (2-methylphenyl)methylsulfanyl Not specified Unknown -
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 1H-imidazole 3,5-dimethoxyphenyl 4,5-dimethyl, 2-phenyl Condensation (benzil, aldehyde, ammonium acetate) Chemosensing, ligand for Ir³⁺ complexes
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4,5-dihydro-1H-imidazole Benzenesulfonyl (3,4-dichlorophenyl)methylsulfanyl Not specified Unknown
A61603 (Pharmacological Agent) 4,5-dihydro-1H-imidazole Naphthalenyl-hydroxy-methanesulfonamide Tetrahydroisoquinoline derivative Multi-step organic synthesis α1A-Adrenoceptor agonist
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles 1H-imidazole 4-Substituted phenyl 4,5-diphenyl Condensation (benzil, aldehyde, ammonium acetate) Toxicity evaluated

Pharmacological and Functional Insights

  • Electron-Donating vs. Lipophilic Groups : The target compound’s 3,5-dimethoxybenzoyl group contrasts with sulfonyl or chlorophenyl groups in analogs (e.g., ), which may reduce electron density but enhance hydrophobicity. This balance could optimize receptor binding or bioavailability .
  • Bioactivity Trends: Imidazole-triazole hybrids () exhibit broad-spectrum antifungal activity, suggesting that the target compound’s dihydroimidazole core and sulfanyl group might confer similar properties if tested .

Computational and Experimental Gaps

  • Structural Characterization : While analogs like those in and were validated via IR, NMR, and MS, the target compound lacks reported spectral data. Computational modeling (e.g., using SHELX or ORTEP ) could predict its geometry and electronic properties.
  • Bioactivity Screening: No direct data exist for the target compound. Testing against bacterial/fungal strains (as in ) or enzymes (e.g., elastase inhibition, ) is warranted.

Biological Activity

The compound 1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process typically starting from readily available imidazole precursors. The key steps include:

  • Formation of the Imidazole Ring : The initial reaction involves the condensation of appropriate aldehydes with amines to form the imidazole framework.
  • Substitution Reactions : The introduction of substituents such as the 3,5-dimethoxybenzoyl and sulfanyl groups occurs through nucleophilic substitution reactions.

The structural formula can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study on structurally similar compounds showed IC50_{50} values ranging from 2.38 to 8.13 μM against cervical and bladder cancer cell lines .

Table 1: Cytotoxicity of Related Imidazole Derivatives

Compound NameIC50_{50} (μM)Cancer Cell Line
Compound A2.38SISO (Cervical)
Compound B3.77RT-112 (Bladder)
Compound C5.59HeLa

The most active compounds in related studies were noted to induce apoptosis in cancer cells, suggesting that the presence of specific substituents enhances their anticancer properties .

Antibacterial Activity

Imidazole derivatives are also explored for their antibacterial properties. Preliminary investigations into related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific aryl substitutions were found to be critical for enhancing antibacterial activity .

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative structurally similar to our compound was tested against human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by increased early and late apoptotic markers upon treatment with increasing concentrations .

Case Study 2: Structure-Activity Relationship

A detailed analysis of various imidazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, compounds with bulky lipophilic groups at the R2_2 position exhibited enhanced cytotoxic effects compared to their simpler analogs .

Q & A

Q. What are the established synthetic routes for 1-(3,5-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 3,5-dimethoxybenzoyl chloride from 3,5-dimethoxybenzoic acid using thionyl chloride or oxalyl chloride.
  • Step 2 : Formation of the dihydroimidazole core via cyclization of thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Introduction of the [(2-methylphenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene chemistry . Key variables affecting yield include solvent choice (DMF or THF), temperature (60–80°C), and catalyst (e.g., triethylamine). Optimization studies suggest that inert atmospheres (N₂/Ar) improve stability of intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR to resolve dihydroimidazole protons (δ 3.5–4.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm). NOESY can clarify stereochemistry .
  • HPLC-MS : Purity assessment using C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection (expected [M+H]⁺ ~400–450 m/z) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated in structurally analogous imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors. Focus on the sulfanyl and dimethoxybenzoyl groups as key pharmacophores .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER). Parameters like RMSD and binding free energy (MM-PBSA) validate interactions .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic stability testing : Incubate with liver microsomes to assess if inactive metabolites explain discrepancies between in vitro and in vivo results .

Q. How can reaction scalability challenges be addressed without compromising enantiomeric purity?

  • Chiral chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers post-synthesis .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling steps to enhance enantioselectivity during imidazole ring formation .
  • Process intensification : Switch from batch to flow chemistry for better control of exothermic reactions (e.g., sulfanyl group introduction) .

Q. What methodologies elucidate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) and hygroscopicity .
  • Solid-state stability : Store under accelerated ICH conditions (25°C/60% RH and 40°C/75% RH) for 6 months, assessing crystallinity via PXRD .

Methodological Considerations for Data Interpretation

Q. How to design experiments to probe structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3,5-dimethoxy with 3,5-dichloro) and compare IC₅₀ values in target assays .
  • Proteomics profiling : Use SILAC labeling to identify off-target interactions in cellular models .
  • Free-Wilson analysis : Quantify contributions of individual functional groups to bioactivity .

Q. What experimental controls are critical when evaluating this compound’s potential as a kinase inhibitor?

  • Negative controls : Include vehicle (DMSO) and scrambled peptide competitors.
  • Kinase panel screening : Test against >50 kinases (e.g., PKC, PKA) to assess selectivity .
  • ATP competition assays : Determine if inhibition is ATP-competitive via Lineweaver-Burk plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.